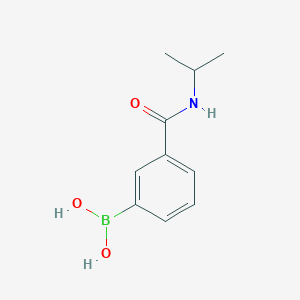
2-(4'-Fluorobiphenyl-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4’-Fluorobiphenyl-4-yl)ethanamine” is a chemical compound with the molecular formula C14H14FN . It has a molecular weight of 215.27 . The compound is also known by its IUPAC name, 2-(4’-fluoro [1,1’-biphenyl]-4-yl)ethanamine .
Molecular Structure Analysis
The InChI code for “2-(4’-Fluorobiphenyl-4-yl)ethanamine” is 1S/C14H14FN.ClH/c15-14-7-5-13 (6-8-14)12-3-1-11 (2-4-12)9-10-16;/h1-8H,9-10,16H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atom and the biphenyl group.Physical And Chemical Properties Analysis
“2-(4’-Fluorobiphenyl-4-yl)ethanamine” has a molecular weight of 215.27 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Applications in Sensor Development
- Mercury Detection :
- A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine was developed for the selective optical detection of mercury ions (Hg2+). The compound acts as a fluoroionophore and chromophore, indicating Hg2+ binding through fluorescence quenching and chromogenic change, detectable by the naked eye. This sensor showcases efficient quenching and a detection limit of 20 ppb in an 80:20 acetonitrile/water solvent mixture (Wanichacheva et al., 2009).
Applications in Chemical Synthesis and Material Science
Antimicrobial and Antifungal Compounds :
- Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized, displaying antibacterial and antifungal activities comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).
Corrosion Inhibition on Mild Steel :
- Cadmium(II) Schiff base complexes were synthesized from ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, showing corrosion inhibition properties on mild steel in 15% HCl. Azide complexes, especially polymeric ones, demonstrated higher inhibition activity, bridging nuclearity driven coordination inorganic chemistry with materials and corrosion engineering (Das et al., 2017).
Pancreatic Lipase Inhibitors :
- Tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were synthesized, showing good antioxidant activity and promising activity as pancreatic porcine lipase inhibitors compared to the Orlistat reference. These compounds also revealed good antimicrobial activities against several types of bacteria (Warad et al., 2020).
Applications in Biochemistry and Pharmaceutical Science
DNA Binding, Nuclease Activity, and Cytotoxicity :
- Cu(II) complexes of ligands like N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine showed good DNA binding propensity and exhibited nuclease activity. They also demonstrated low toxicity for different cancer cell lines, with IC50 values between 37 and 156 μM (Kumar et al., 2012).
Synthesis of Biologically Active Compounds :
- Novel (thio)semicarbazone derivatives of arylalkylimidazole were synthesized and tested for their anticonvulsant activity, revealing selective and highly active compounds against seizures induced by different models. These compounds were identified as potential class III antiarrhythmic drugs (Çalış et al., 2011).
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9-10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGNLHTXAISWRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397646 |
Source


|
| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910382-47-7 |
Source


|
| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)








